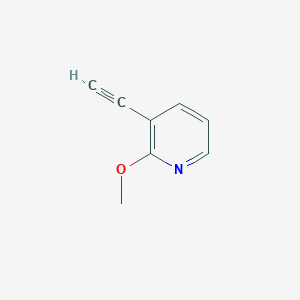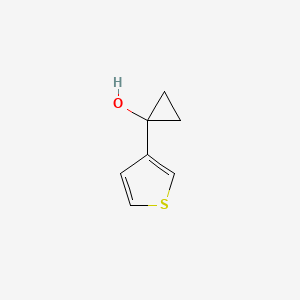![molecular formula C12H12Cl2F3N3 B1441467 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride CAS No. 1354950-89-2](/img/structure/B1441467.png)
1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride
概要
説明
1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride is a compound with significant potential in various scientific fields. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzene ring with diamine substitutions. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial applications.
生化学分析
Cellular Effects
The effects of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the cytotoxic activity of cells and can bind with DNA molecules . These interactions lead to changes in cellular behavior, including alterations in cell proliferation, apoptosis, and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activity and cellular responses. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for optimizing its use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and degradation processes. These metabolic interactions are essential for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine its localization and accumulation within specific cellular compartments, influencing its efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these subcellular structures determines its interactions with biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride typically involves the reaction of 5-(trifluoromethyl)pyridine with benzene-1,4-diamine under specific conditions. One common method includes the use of a catalyst to facilitate the coupling reaction between the pyridine and benzene rings. The reaction is usually carried out in an organic solvent at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form of the compound .
化学反応の分析
Types of Reactions: 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate various biochemical pathways. This interaction can lead to changes in enzyme activity, receptor signaling, and other cellular processes .
類似化合物との比較
2-(trifluoromethyl)-1,4-phenylenediamine: Similar in structure but lacks the pyridine ring, which affects its chemical properties and applications.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine:
Uniqueness: 1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the pyridine ring, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to similar compounds .
特性
IUPAC Name |
4-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3.2ClH/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10;;/h1-7H,16H2,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMVGKTUICNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NC=C(C=C2)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


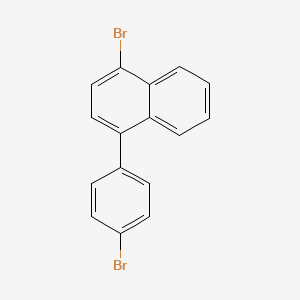
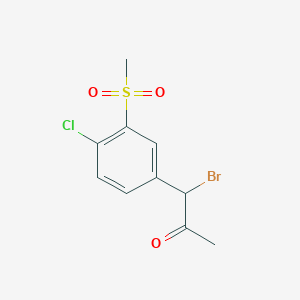
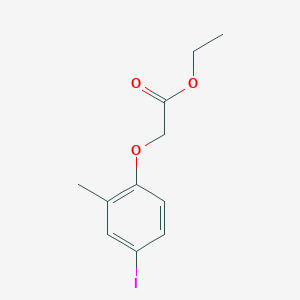
![2-Bromo-5-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1441388.png)
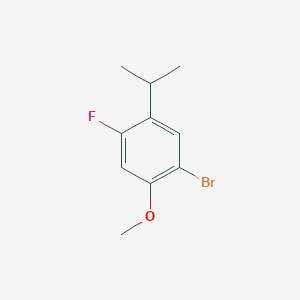
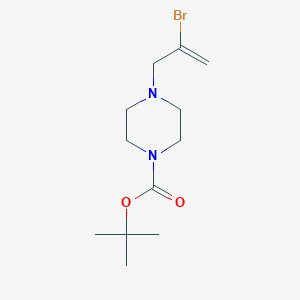
![(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1441393.png)
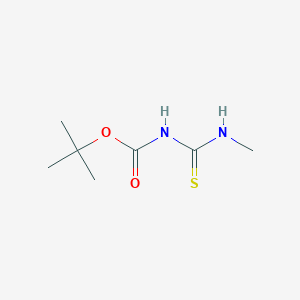
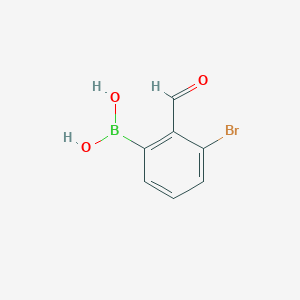
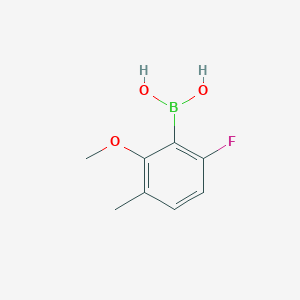
![{2-[Dimethyl(naphthalen-1-yl)silyl]phenyl}methanol](/img/structure/B1441404.png)
